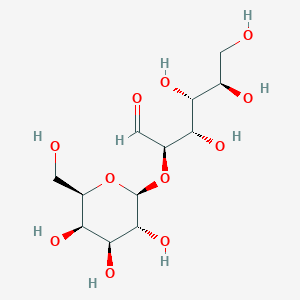

2-O-beta-d-galactopyranosyl-d-glucose

Description

Nomenclature and Structural Context within Disaccharides

2-O-beta-D-galactopyranosyl-D-glucose is systematically named based on the conventions of carbohydrate chemistry. The name precisely describes its structure: a galactose molecule in its pyranose (six-membered ring) form is linked via a beta-oriented glycosidic bond from its anomeric carbon (C1) to the hydroxyl group at the second carbon (C2) of a D-glucose molecule. biosynth.com This linkage is denoted as β(1→2). A common synonym for this compound is Gal(b1-2)Glc. biosynth.comnih.gov

Disaccharides, as a class, are formed when two monosaccharides are joined by a glycosidic linkage, resulting in the elimination of a water molecule. libretexts.org The specific monosaccharide units, the anomeric configuration (alpha or beta) of the linkage, and the carbon atoms involved in the bond determine the unique structure and properties of each disaccharide. libretexts.orgnih.govwikipedia.org

Historical Perspectives on Disaccharide Research

The study of disaccharides has a rich history, dating back to the early days of organic chemistry. wikipedia.org Initial research focused on readily available disaccharides like sucrose (B13894) and lactose (B1674315), establishing the fundamental principles of their composition and the nature of the glycosidic bond. wikipedia.org Over time, advancements in analytical techniques, such as chromatography and spectroscopy, enabled the isolation and characterization of less common disaccharides, including those with varied linkage positions like the (1→2) bond. The synthesis of complex oligosaccharides, a challenging feat in carbohydrate chemistry, has been a significant area of research, with methods like the Koenigs-Knorr reaction providing pathways to create specific glycosidic linkages. nih.govacs.org

Significance in Glycoscience and Carbohydrate Chemistry

Carbohydrates and their conjugates are fundamental to numerous biological processes, including cell-cell recognition, immune responses, and signaling pathways. umich.edu Disaccharides, as the simplest oligosaccharides, serve as important structural motifs in these larger glycoconjugates. The specific structure of a disaccharide, including the nature of its glycosidic bond, dictates its biological activity and how it is recognized by other molecules such as proteins. umich.eduontosight.ai The study of specific disaccharides like this compound contributes to the broader understanding of the structure-function relationships of carbohydrates in biological systems. ontosight.ai

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H22O11 |

|---|---|

Molecular Weight |

342.3 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8-,9+,10+,11-,12-/m1/s1 |

InChI Key |

PZDOWFGHCNHPQD-BRVRUOOLSA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O |

Origin of Product |

United States |

Chemical and Physical Properties

The chemical and physical properties of 2-O-beta-D-galactopyranosyl-D-glucose are determined by its molecular structure.

| Property | Value |

| Molecular Formula | C₁₂H₂₂O₁₁ biosynth.comnih.gov |

| Molecular Weight | 342.30 g/mol nih.gov |

| Appearance | White to off-white powder nih.gov |

| Solubility | Soluble in water |

| Melting Point | Data not available |

This table is interactive. Users can sort and filter the data.

Advanced Structural Elucidation and Conformational Analysis of 2 O Beta D Galactopyranosyl D Glucose

High-Resolution Spectroscopic Characterization

Spectroscopic methods offer a powerful, non-destructive means to probe the molecular structure, connectivity, and functional groups of 2-O-beta-D-galactopyranosyl-D-glucose. High-resolution techniques provide the detailed data necessary for unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of carbohydrates in solution. iosrjournals.org A combination of one-dimensional (1D) and two-dimensional (2D) experiments is required for the complete assignment of proton (¹H) and carbon (¹³C) signals due to significant signal overlap, a common feature in carbohydrate spectra. nih.govemerypharma.com

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The anomeric proton of the β-glycosidic linkage (H-1' of the galactopyranosyl unit) is expected to resonate as a doublet with a characteristic large coupling constant (J ≈ 8 Hz), confirming the β-configuration. The ¹³C NMR spectrum reveals the number of unique carbon environments. The C-2 signal of the glucopyranose unit is expected to show a significant downfield shift compared to that of free glucose, which is indicative of glycosylation at this position.

2D NMR Techniques: To overcome the challenge of signal overlap in 1D spectra, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically over two to three bonds. It is instrumental in tracing the proton network within each monosaccharide ring, starting from the well-resolved anomeric proton signals. iosrjournals.org

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. emerypharma.com By irradiating a specific proton, such as an anomeric proton, correlations to all other protons within that sugar ring can be observed, facilitating the assignment of the complete monosaccharide unit.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to their attached carbons (one-bond ¹H-¹³C correlation). emerypharma.com HSQC is invaluable for assigning carbon signals based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds. emerypharma.com This technique is crucial for establishing the linkage between the two sugar units. A key correlation would be expected between the anomeric proton of the galactose unit (H-1') and the C-2 carbon of the glucose unit, unequivocally confirming the β(1→2) glycosidic bond.

Based on data from structurally similar disaccharides, the following table presents the expected ¹H and ¹³C chemical shifts for this compound in D₂O.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Glucose Unit | ||

| H-1 (α/β) | ~5.22 / ~4.65 | ~92.5 / ~96.4 |

| H-2 | ~3.60 | ~81.0 |

| H-3 | ~3.75 | ~73.5 |

| H-4 | ~3.45 | ~70.1 |

| H-5 | ~3.80 | ~76.0 |

| H-6a, H-6b | ~3.85, ~3.78 | ~61.5 |

| Galactose Unit | ||

| H-1' | ~4.55 | ~103.5 |

| H-2' | ~3.55 | ~71.8 |

| H-3' | ~3.65 | ~73.5 |

| H-4' | ~3.90 | ~69.5 |

| H-5' | ~3.70 | ~75.8 |

| H-6'a, H-6'b | ~3.77 | ~62.0 |

Note: These are predicted values based on analogous compounds and are subject to variation based on experimental conditions.

Mass spectrometry is a vital tool for determining the molecular weight and probing the structural features of disaccharides through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition. For this compound (C₁₂H₂₂O₁₁), the expected exact mass for the sodiated molecule [M+Na]⁺ would be approximately 365.1054 Da, confirming its molecular formula.

Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion, induced by techniques like Collision-Induced Dissociation (CID), provides structural information. The fragmentation of disaccharides is well-characterized and typically involves two main pathways:

Glycosidic Bond Cleavage: This results in the formation of B and Y ions. For this disaccharide, cleavage of the bond between the galactose and glucose units would yield ions corresponding to the mass of the individual hexose (B10828440) units.

Cross-Ring Cleavage: This involves the breaking of two bonds within a monosaccharide ring, leading to A and X ions. These fragments provide information about the positions of substituents on the ring.

The following table details the expected key fragments from an MS/MS analysis of sodiated this compound.

| Ion Type | Fragment Description | Expected m/z ([M+Na]⁺) |

| Y₁ | Glucose unit | 203.05 |

| B₁ | Galactose unit (as an oxonium ion) | 163.04 |

| ⁰,²A₂ | Cross-ring cleavage of the glucose unit | 285.08 |

Gas Chromatography-Electron Ionization-Time of Flight (GC-EI-TOF) MS: For analysis by GC-MS, the non-volatile disaccharide must first be derivatized, typically through permethylation or trimethylsilylation, to increase its volatility. The resulting mass spectra show characteristic fragmentation patterns that can confirm the linkage position and monosaccharide composition.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. researchgate.netscielo.br The spectra of carbohydrates are complex but exhibit characteristic bands. nih.gov

FTIR Spectroscopy: The FTIR spectrum is dominated by absorptions from the numerous hydroxyl groups. A broad, strong band is expected in the 3600-3200 cm⁻¹ region, corresponding to O-H stretching vibrations involved in extensive hydrogen bonding. researchgate.net The region around 2900 cm⁻¹ will show C-H stretching vibrations. The "fingerprint region" (below 1500 cm⁻¹) is rich in information, containing complex vibrations from C-O stretching and C-C stretching, as well as various bending modes (O-C-H, C-C-H, C-O-H). researchgate.net The β-glycosidic linkage is associated with a characteristic absorption band around 890 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. nih.gov The O-H stretching region is typically less intense than in FTIR. The C-H stretching vibrations are clearly visible around 2900 cm⁻¹. The fingerprint region contains sharp peaks corresponding to skeletal vibrations of the pyranose rings and the glycosidic linkage, making it useful for conformational analysis. nih.gov

| Wavenumber (cm⁻¹) | Assignment | Technique |

| 3600 - 3200 | O-H stretching | FTIR, Raman |

| 2950 - 2850 | C-H stretching | FTIR, Raman |

| 1500 - 1200 | C-H and O-H bending | FTIR, Raman |

| 1200 - 950 | C-O and C-C stretching | FTIR, Raman |

| ~890 | β-anomeric C-H deformation | FTIR, Raman |

Crystallographic Analysis

While spectroscopic methods provide detailed information about the molecule in solution, X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction analysis can provide the exact solid-state structure of this compound, assuming a suitable crystal can be grown. The analysis would reveal precise bond lengths, bond angles, and the conformation of the pyranose rings. Both the D-galactopyranosyl and D-glucopyranose units are expected to adopt the stable ⁴C₁ chair conformation. The crystal packing would be dominated by an extensive network of intermolecular hydrogen bonds involving the hydroxyl groups, which dictates the macroscopic crystal structure. In the absence of a published crystal structure for this specific isomer, analysis relies on data from closely related compounds like β-lactose or galabiose. nist.gov

Φ (Phi): Defined by the atoms O5'-C1'-O2-C2. It describes the rotation around the C1'-O2 bond.

Ψ (Psi): Defined by the atoms C1'-O2-C2-C3. It describes the rotation around the O2-C2 bond.

These angles are determined with high precision from X-ray crystallographic data. The specific values of Φ and Ψ are constrained by steric hindrance between the two monosaccharide units and are often stabilized by intramolecular hydrogen bonds. The combination of Φ and Ψ determines the relative orientation of the glucose and galactose rings, which is crucial for its interaction with enzymes and receptors.

Chemical and Enzymatic Linkage Analysis

Determining the specific connection between the two monosaccharide units, known as the glycosidic linkage, is fundamental to defining the disaccharide's structure. A combination of chemical and enzymatic methods is employed for this purpose.

Methylation analysis is a powerful and widely used technique for determining the linkage positions in oligosaccharides. The procedure involves the exhaustive methylation of all free hydroxyl groups in the disaccharide. This is followed by acid hydrolysis to cleave the glycosidic bond, reduction of the resulting partially methylated monosaccharides to alditols, and subsequent acetylation of the newly formed hydroxyl groups (from the cleaved linkage and the ring opening). The resulting partially methylated alditol acetates (PMAAs) are then analyzed by gas chromatography-mass spectrometry (GC-MS). beilstein-journals.org

The identity of the PMAAs reveals which hydroxyl groups were involved in the glycosidic linkage. For this compound, the galactose unit is the non-reducing end and is linked via its anomeric carbon (C1) to the C2 hydroxyl of the glucose unit. Therefore, all hydroxyl groups on the galactose residue, except for the one at C1, will be methylated. In the glucose residue, all hydroxyl groups except for those at C1 (involved in its own ring structure) and C2 (involved in the glycosidic bond) will be methylated.

The expected PMAAs from the methylation analysis of this compound are detailed in the table below. The fragmentation patterns of these derivatives in the mass spectrometer provide definitive structural information.

| Monosaccharide Derivative | Expected PMAA | Key Mass Spectral Fragments (m/z) |

|---|---|---|

| From Galactose | 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-galactitol | Primary fragments from cleavage between C1-C2, C2-C3, C3-C4, C4-C5, and C5-C6. |

| From Glucose | 1,2,5-tri-O-acetyl-3,4,6-tri-O-methyl-glucitol | Characteristic fragments indicating methylation at positions 3, 4, and 6, and acetylation at positions 1, 2, and 5. |

Targeted chemical hydrolysis, typically using dilute acid under controlled conditions, can be employed to selectively cleave the glycosidic bond. nih.gov The rate of hydrolysis of glycosidic bonds can vary depending on the type of linkage and the monosaccharide residues involved. By carefully controlling the reaction time, temperature, and acid concentration, it is possible to achieve partial hydrolysis, yielding a mixture of the constituent monosaccharides and potentially smaller oligosaccharide fragments if the starting material were a larger polysaccharide.

| Hydrolysis Condition | Expected Products | Analytical Method for Product Identification |

|---|---|---|

| Complete Acid Hydrolysis (e.g., 2M Trifluoroacetic Acid, 121°C) | D-Galactose, D-Glucose | HPLC, Gas Chromatography, Thin Layer Chromatography |

Enzymatic hydrolysis offers a highly specific method for characterizing glycosidic bonds. nih.gov Glycoside hydrolases are enzymes that catalyze the cleavage of specific glycosidic linkages. escholarship.org To characterize the β-linkage in this compound, a β-galactosidase can be used. These enzymes exhibit high specificity for the hydrolysis of terminal, non-reducing β-D-galactose residues from β-D-galactosides. nih.gov

The treatment of this compound with a β-galactosidase would be expected to cleave the β(1→2) glycosidic bond, releasing D-galactose and D-glucose. The detection of these monosaccharides as products of the enzymatic reaction provides strong evidence for the presence of a β-D-galactopyranosyl residue at the non-reducing end of the disaccharide. The kinetics of this enzymatic hydrolysis can also be studied to provide further insights into the enzyme-substrate interaction. researchgate.net

| Enzyme | Specificity | Substrate | Expected Products |

|---|---|---|---|

| β-Galactosidase | Cleavage of terminal non-reducing β-D-galactose residues | This compound | D-Galactose, D-Glucose |

Chemical Synthesis Strategies for 2 O Beta D Galactopyranosyl D Glucose and Its Analogs

De Novo Glycosylation Approaches

The formation of the glycosidic bond is the central challenge in oligosaccharide synthesis. For a target molecule like 2-O-beta-D-galactopyranosyl-D-glucose, several powerful methods have been developed, each with its own mechanistic features and strategic advantages.

Koenigs-Knorr Glycosylation Methodologies

The Koenigs-Knorr reaction, first reported in 1901, is one of the oldest and most fundamental methods for glycoside synthesis. wikipedia.org It involves the reaction of a glycosyl halide (a sugar with a halogen at the anomeric position) with an alcohol acceptor to form a glycoside. wikipedia.org The reaction is typically promoted by heavy metal salts that act as halogen acceptors. bldpharm.com

In the context of synthesizing a β-linked disaccharide, a key feature of the Koenigs-Knorr method is the influence of a "participating" protecting group at the C-2 position of the glycosyl donor. wikipedia.org When an ester group, such as an acetyl group, is present at C-2 of the galactopyranosyl halide donor, it provides anchimeric assistance. wikipedia.org The mechanism proceeds through the formation of an intermediate oxocarbenium ion after the halide is abstracted by the promoter. libretexts.org The neighboring C-2 acetyl group then attacks this ion, forming a stable cyclic dioxolanium intermediate. wikipedia.orglibretexts.org This intermediate effectively shields the α-face of the anomeric carbon. Consequently, the glucose acceptor alcohol can only attack from the β-face in an SN2-like manner, resulting in the formation of the desired 1,2-trans-glycosidic linkage, which in this case is the β-linkage. wikipedia.orglibretexts.org

A variety of promoters have been utilized to facilitate this reaction, with silver salts being the most traditional. However, other heavy metal salts have also proven effective. wikipedia.org Cadmium carbonate, for instance, has been shown to be a useful promoter for synthesizing β-D-galactopyranosides in good yields. nih.govresearchgate.net Despite its utility and historical significance, a limitation of the Koenigs-Knorr reaction can be the need for stoichiometric quantities of often toxic heavy metal salt promoters, which can be a drawback for large-scale synthesis. nih.gov

| Promoter Examples | Role in Reaction | Typical Stereochemical Outcome (with C-2 participating group) |

| Silver Carbonate (Ag₂CO₃) | Halogen acceptor, activates the glycosyl halide. wikipedia.org | 1,2-trans (β-glycoside) |

| Silver Oxide (Ag₂O) | Halogen acceptor, activates the glycosyl halide. libretexts.org | 1,2-trans (β-glycoside) |

| Mercuric Bromide/Oxide | Halogen acceptor, activates the glycosyl halide. wikipedia.org | 1,2-trans (β-glycoside) |

| Cadmium Carbonate (CdCO₃) | Halogen acceptor, activates the glycosyl halide. nih.govresearchgate.net | 1,2-trans (β-glycoside) |

Trichloroacetimidate-Mediated Glycosylation

The glycosyl trichloroacetimidate (B1259523) method, developed by Richard R. Schmidt, is a powerful and widely used alternative for forming glycosidic bonds. bldpharm.com This strategy employs a glycosyl trichloroacetimidate as the glycosyl donor, which is activated by a catalytic amount of a Lewis acid. bldpharm.comnih.gov

The trichloroacetimidate group is an excellent leaving group upon protonation or coordination to a Lewis acid. The reaction is initiated by the activation of the imidate nitrogen by a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov This activation facilitates the departure of the leaving group and the formation of an oxocarbenium ion intermediate, which is then attacked by the nucleophilic hydroxyl group of the glucose acceptor.

Stereochemical control is highly dependent on the reaction conditions, particularly the solvent and temperature, as well as the nature of the protecting groups on the donor. nih.gov To achieve the desired β-glycoside, the principle of neighboring group participation is again crucial. A participating group at the C-2 position of the galactose trichloroacetimidate donor will lead to the formation of the 1,2-trans product through a mechanism similar to that in the Koenigs-Knorr reaction. nih.gov In the absence of a participating group, solvent effects and temperature play a more dominant role in determining the stereochemical outcome. Low temperatures are generally critical for achieving high stereoselectivity. nih.gov Recent advancements have introduced cooperative catalytic systems, such as singly protonated phenanthrolinium salts, that can promote the reaction through an SN2-like pathway to afford β-glycosides with excellent selectivity. nih.gov

| Catalyst / Promoter | Mechanism Influence | Typical Stereochemical Outcome (with C-2 participating group) |

| Boron Trifluoride Etherate (BF₃·OEt₂) | Strong Lewis acid, activates the imidate donor. nih.gov | High β-selectivity |

| Trimethylsilyl Triflate (TMSOTf) | Strong Lewis acid, activates the imidate donor. nih.gov | High β-selectivity |

| Tris(pentafluorophenyl)borane | Lewis acid, promotes reaction under mild conditions. researchgate.net | High β-selectivity |

| Phenanthrolinium Salt | Cooperative Brønsted acid catalyst, favors SN2-like pathway. nih.gov | Excellent β-selectivity |

Synthesis of Modified 2-O-Galactosyl-Glucose Derivatives

Beyond the synthesis of the parent disaccharide, chemists are often interested in creating analogs with modified structures to probe biological functions or develop new therapeutic agents. This requires synthetic methods that allow for regioselective reactions and the incorporation of different functional groups.

Regioselective Synthesis of Isomers

The synthesis of isomers of 2-O-galactosyl-glucose, such as the 3-O, 4-O, or 6-O linked disaccharides, hinges on the ability to control regioselectivity on the glucose acceptor. This is fundamentally a challenge of protecting group manipulation. To synthesize a β-(1→4) linked isomer, for example, the protecting group strategy for the glucose acceptor would need to be designed to leave only the C-4 hydroxyl group exposed for the glycosylation reaction, while the hydroxyls at C-2, C-3, and C-6 are masked.

Enzymatic synthesis provides a powerful alternative to chemical methods for achieving high regioselectivity. researchgate.net Specific enzymes, such as β-galactosidases, can catalyze the transfer of a galactose unit from a donor substrate (like lactose) to an acceptor molecule. The enzyme's active site provides a template that orients the two sugar molecules, leading to the formation of a glycosidic bond at a specific position. For example, the β-galactosidase from Bacillus circulans has been shown to preferentially catalyze the formation of β-(1→4) linkages when reacting galactose donors with various glucose derivatives. researchgate.net By choosing different enzymes or modifying the substrate, it is possible to synthesize different linkage isomers that would be challenging to access through purely chemical means. The knowledge of the regioselectivity between different hydroxyl groups is valuable as it can minimize the number of protection and deprotection steps required in a synthesis. rsc.org

Incorporation of N-Acetylamino Groups

The N-acetylamino group is a feature of many biologically crucial oligosaccharides, and its incorporation into the 2-O-galactosyl-glucose framework is of significant interest. The synthesis of analogs containing units like N-acetylglucosamine (GlcNAc) in place of glucose presents unique challenges. The N-acetyl group at the C-2 position can participate in undesirable side reactions, such as the formation of oxazoline (B21484) byproducts. nih.gov

To circumvent these issues, a common strategy is to use a precursor functional group at C-2 that is both non-participating and can be readily converted to the N-acetylamino group late in the synthesis. The azido (B1232118) group (-N₃) is an ideal candidate. nih.gov A glycosyl donor or acceptor can be prepared with a 2-azido-2-deoxy sugar derivative. The azido group is sterically small and electronically non-participating, which avoids the complications associated with the N-acetyl group during the glycosylation step. After the desired disaccharide has been assembled, the azido group can be efficiently reduced to an amine (e.g., via catalytic hydrogenation) and subsequently acetylated to provide the final N-acetylamino-containing product. nih.gov

Another effective precursor is the 2-deoxy-2-trichloroacetamido group. This functionality can act as a participating group to direct β-glycosylation and can be chemically transformed into the N-acetyl group in a later step of the synthetic sequence. nih.gov

| Precursor Group at C-2 | Rationale for Use | Conversion to N-Acetylamino Group |

| Azido (-N₃) | Non-participating, avoids oxazoline side-product formation. nih.gov | Reduction (e.g., hydrogenation) to an amine, followed by acetylation. nih.gov |

| Trichloroacetamido (-NHCOCCI₃) | Acts as a participating group to direct β-glycosylation. nih.gov | Hydrolysis of the trichloroacetamide (B1219227) followed by N-acetylation. nih.gov |

Synthesis of Alkylated Derivatives (e.g., O-methylated)

The synthesis of O-methylated derivatives of this compound, such as methyl O-β-D-galactopyranosyl-(1→2)-β-D-glucopyranoside, serves as a key example of preparing alkylated analogs. These syntheses typically involve the coupling of a protected galactose donor with a selectively protected glucose acceptor. The choice of protecting groups is crucial to ensure that the glycosidic bond forms at the desired C-2 hydroxyl group of the glucose unit.

A common strategy employs a glycosyl donor like 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate or the corresponding glycosyl bromide. tandfonline.com These donors are reacted with a suitably protected methyl β-D-glucopyranoside acceptor, where only the hydroxyl group at the C-2 position is available for reaction. For instance, methyl 3,4,6-tri-O-benzyl-β-D-glucopyranoside could serve as an appropriate acceptor.

The reaction is facilitated by a promoter, which activates the glycosyl donor. For trichloroacetimidate donors, a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) is often used at low temperatures. For glycosyl bromide donors, promoters like silver trifluoromethanesulfonate or mercuric cyanide are common. tandfonline.comnih.gov

The general steps for the synthesis are:

Preparation of the Glycosyl Donor: D-galactose is per-acetylated to protect its hydroxyl groups. This product is then converted into a reactive species like a glycosyl trichloroacetimidate or bromide.

Preparation of the Glycosyl Acceptor: A methyl D-glucopyranoside is selectively protected to leave the C-2 hydroxyl group free. This often involves a multi-step process of applying and removing protecting groups like benzylidene acetals and benzyl (B1604629) ethers.

Glycosylation: The donor and acceptor are coupled in the presence of a promoter. The reaction conditions (solvent, temperature, and promoter) are carefully controlled to favor the formation of the desired β-(1→2) linkage.

Deprotection: After the disaccharide is formed, the protecting groups (e.g., acetyl, benzyl) are removed in subsequent steps to yield the final O-methylated product.

This approach allows for the synthesis of various regioisomers by changing the protecting group strategy on the glucose acceptor. tandfonline.com

| Glycosyl Donor | Glycosyl Acceptor | Promoter | Target Linkage |

|---|---|---|---|

| 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate | Selectively protected methyl β-D-glucopyranoside | TMSOTf | β-(1→2) |

| 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide | Selectively protected methyl β-D-glucopyranoside | Silver Triflate | β-(1→2) |

Yield Optimization and Scalability in Chemical Synthesis

Optimizing the yield and ensuring the scalability of disaccharide synthesis are critical for making these complex molecules available for further research and application. The key to high-yield synthesis lies in the efficiency and stereoselectivity of the glycosylation reaction.

Yield Optimization:

Several factors influence the outcome of a glycosylation reaction. A systematic approach to optimizing these reactions involves screening different combinations of glycosyl donors, acceptors, promoters, and reaction conditions. nih.gov

Choice of Glycosyl Donor and Acceptor: The reactivity of both the donor and acceptor is paramount. Highly reactive donors may lead to side reactions, while less reactive ones might require harsh conditions, potentially compromising the stability of protecting groups. The leaving group on the donor (e.g., trichloroacetimidate, halide, thioether) significantly affects its reactivity. nih.gov

Promoter/Catalyst Selection: The promoter must efficiently activate the donor under conditions that favor the desired stereochemical outcome. For example, in the synthesis of a related disaccharide, sambubiose, trimethylsilyl triflate (TMSOTf) was found to be a highly effective catalyst when used with a trichloroacetimidate donor, resulting in a single, correctly linked isomer. nih.gov

Protecting Groups: The protecting groups on both the donor and acceptor influence their reactivity and can direct the stereochemical outcome of the glycosylation. "Participating" protecting groups at the C-2 position of the donor, such as an acetyl group, can promote the formation of 1,2-trans glycosidic linkages (in this case, a β-linkage) through the formation of a neighboring acyloxonium ion intermediate.

Reaction Conditions: Parameters such as temperature, solvent, and reaction time must be fine-tuned. Many glycosylation reactions are performed at low temperatures (e.g., -20 °C to room temperature) to enhance selectivity. nih.gov The choice of solvent can affect the solubility of reactants and the stability of reactive intermediates.

A study on sambubiose synthesis demonstrated that reacting a 2,3,4-tri-O-acetyl-D-xylopyranosyl-α-trichloroacetimidate donor with an allyl 3,5,6-tri-O-benzyl-β-D-glucofuranoside acceptor, promoted by TMSOTf, gave the best results in terms of yield, stereocontrol, and reproducibility. nih.gov

| Factor | Considerations for Optimization | Example |

|---|---|---|

| Glycosyl Donor | Leaving group reactivity (e.g., fluoride, trichloroacetimidate) | Trichloroacetimidate donors often provide good yields and stereocontrol. nih.gov |

| Catalyst/Promoter | Lewis acidity and reaction conditions | TMSOTf is a highly effective promoter for trichloroacetimidate donors. nih.gov |

| Protecting Groups | Neighboring group participation to control stereochemistry | An acetyl group at C-2 of the donor can ensure β-linkage formation. |

| Temperature | Balancing reaction rate and selectivity | Lowering temperatures often improves stereoselectivity. |

Scalability:

For industrial-scale production, enzymatic synthesis is emerging as a promising alternative. In vitro synthetic enzymatic platforms can produce value-added disaccharides with high purity and potentially lower costs. bioglyco.com Methods involving the protein engineering of glycoside hydrolases to enhance their synthetic activity while eliminating hydrolytic activity are being developed for scalable disaccharide production. bioglyco.com However, chemical synthesis remains indispensable for creating novel analogs not found in nature and for producing quantities required for initial biological studies. The development of robust, high-yielding, one-pot reactions and automated synthesis methods are key areas of research to improve the scalability of chemical carbohydrate synthesis.

Enzymatic Synthesis of this compound and Related Structures

The enzymatic synthesis of specific disaccharides such as this compound offers a powerful alternative to complex chemical methods. Biocatalysis using enzymes like glycosidases, glycosyltransferases, and phosphorylases provides high regio- and stereoselectivity, enabling the formation of precise glycosidic linkages under mild reaction conditions. Furthermore, advances in protein engineering have expanded the capabilities of these biocatalysts, allowing for enhanced activity and novel specificities.

Applications

Food Science and Nutrition

Due to its presence in human milk and its potential prebiotic activity, 2-O-beta-D-galactopyranosyl-D-glucose is of interest in the food industry, particularly in the formulation of infant formulas and functional foods. evitachem.com Its sweetening properties also make it a potential ingredient in various food products. evitachem.com

Pharmaceutical and Biomedical Research

In the pharmaceutical industry, disaccharides are used as excipients in drug formulations to improve stability and solubility. nih.gov Furthermore, the specific recognition of carbohydrates by proteins is being explored for drug targeting. ontosight.ai Disaccharides like this compound can serve as building blocks for the synthesis of more complex glycoconjugates used in biomedical research to study carbohydrate-protein interactions and their roles in disease processes.

Biotechnology

The enzymatic synthesis of this compound using β-galactosidases is an area of biotechnological interest. evitachem.com The development of efficient enzymatic processes for the production of specific oligosaccharides has potential applications in the food and pharmaceutical industries.

Isolation Methodologies for Natural Glycosides

The isolation of glycosides, including disaccharides like this compound, from complex natural matrices is a meticulous process that hinges on the compound's physicochemical properties. A multi-step approach involving extraction, purification, and chromatographic separation is typically employed.

The initial step in isolating glycosides from plant or microbial sources is extraction. Due to the polar nature of disaccharides, aqueous and alcoholic solvents are most effective.

Common Extraction Solvents and Methods:

| Extraction Method | Solvent(s) | Rationale |

| Maceration | Water, Ethanol (B145695), Methanol, or mixtures | Simple soaking of the material allows the polar solvent to dissolve the glycosides. |

| Soxhlet Extraction | Ethanol, Methanol | Continuous extraction with a hot solvent increases efficiency. |

| Ultrasound-Assisted Extraction (UAE) | Water, Ethanol | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. |

| Microwave-Assisted Extraction (MAE) | Polar solvents | Utilizes microwave energy to heat the solvent and sample, accelerating extraction. |

Following extraction, the crude extract contains a complex mixture of compounds. Purification steps are essential to remove unwanted substances such as lipids, pigments, and proteins. A common technique for purifying glycosides is alcohol precipitation . Since many polysaccharides are less soluble in higher concentrations of alcohol, adding ethanol to an aqueous extract can cause them to precipitate, leaving smaller oligosaccharides and disaccharides in solution.

Another critical purification step is the removal of lipids, especially from sources like seeds. This is typically achieved by defatting the initial plant material with a non-polar solvent like petroleum ether or hexane (B92381) before the primary glycoside extraction.

Neutral conditions are often maintained during extraction and purification to prevent the hydrolysis of the glycosidic bonds, which can be susceptible to cleavage under acidic conditions.

Chromatography is the cornerstone of isolating and purifying individual glycosides from a complex mixture. The separation is based on the differential partitioning of the compounds between a stationary phase and a mobile phase.

Column Chromatography: This is a fundamental technique used for the bulk separation of compounds. The choice of stationary phase is crucial.

Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase. More polar compounds, like disaccharides, will have a stronger interaction with the stationary phase and elute later.

Reversed-Phase Chromatography: Employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. In this mode, polar compounds elute earlier.

Size-Exclusion Chromatography (SEC): Separates molecules based on their size. A porous stationary phase allows smaller molecules to enter the pores, taking a longer path, while larger molecules are excluded and elute more quickly. This is useful for separating disaccharides from larger oligosaccharides and polysaccharides.

Ion-Exchange Chromatography: This technique is particularly useful for separating charged molecules. While neutral disaccharides would not bind to the stationary phase, this method can be effective in removing charged impurities.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and faster separation times compared to traditional column chromatography. It is a powerful tool for the final purification and analysis of disaccharides.

Amine-Bonded Columns: These are commonly used for carbohydrate analysis in a normal-phase or hydrophilic interaction liquid chromatography (HILIC) mode.

Reversed-Phase HPLC: While less common for underivatized sugars due to their high polarity, it can be used with specific mobile phase modifiers.

Ion-Exchange HPLC: Can be employed for the separation of carbohydrates, often using a strong cation-exchange resin with a metal counter-ion (e.g., Ca2+ or Pb2+). The separation mechanism involves complexation between the hydroxyl groups of the sugars and the metal ions on the resin.

Solid-Phase Extraction (SPE): SPE is often used for sample clean-up and concentration prior to HPLC analysis. Cartridges with different stationary phases (e.g., C18, silica, ion-exchange) can selectively retain the target compound or impurities, allowing for a cleaner sample to be collected.

The successful isolation of this compound from a natural source would likely involve a combination of these techniques, beginning with an appropriate extraction method, followed by preliminary purification, and culminating in high-resolution chromatographic separation.

Enzymatic Degradation and Metabolic Pathways Involving 2 O Beta D Galactopyranosyl D Glucose

Glycohydrolase Activity and Specificity

The primary enzymes responsible for cleaving the glycosidic bond in 2-O-beta-D-galactopyranosyl-d-glucose are β-galactosidases. These enzymes are widespread in nature and play a critical role in the initial step of disaccharide catabolism.

β-Galactosidases (Systematic name: β-D-galactoside galactohydrolase, EC 3.2.1.23) are glycoside hydrolase enzymes that catalyze the hydrolysis of terminal non-reducing β-D-galactose residues from β-D-galactosides. wikipedia.org While their most commonly known substrate is lactose (B1674315) [β-D-galactopyranosyl-(1→4)-D-glucose], these enzymes exhibit activity towards a variety of β-galactosides, including synthetic substrates like o-nitrophenyl-β-D-galactopyranoside (oNPG) and various isomers of lacto-disaccharides. nih.govnih.gov

The ability of a β-galactosidase to hydrolyze this compound depends on its specific origin and structure. Enzymes from different sources, such as the bacterium Bacillus circulans, the yeast Kluyveromyces lactis, and the fungus Aspergillus oryzae, are known to produce a range of galactooligosaccharides (GOS) with various linkages, including β-(1→2), β-(1→3), and β-(1→6), through their transgalactosylation activity. rug.nl This capability implies that these enzymes can accommodate the galactose moiety linked to different positions on the glucose molecule and, consequently, can also catalyze the reverse hydrolytic reaction. However, the efficiency of hydrolysis can be significantly influenced by the linkage position. For instance, studies on β-D-galactosidase from Aspergillus niger have shown varying hydrolysis rates for substrates with β-(1→3), β-(1→4), and β-(1→6) linkages, indicating that the aglycone's structure and linkage point are critical determinants of enzyme activity. nih.gov

| Enzyme Characteristic | Description |

| Enzyme Class | Glycoside Hydrolase (GH) |

| Systematic Name | β-D-galactoside galactohydrolase |

| EC Number | 3.2.1.23 |

| General Reaction | Hydrolysis of terminal non-reducing β-D-galactose residues in β-D-galactosides. wikipedia.org |

| Common Natural Substrate | Lactose [β-D-galactopyranosyl-(1→4)-D-glucose] |

| Other Substrates | Isomers of lactose (e.g., with β-1-2, β-1-3, β-1-6 linkages), various glycoproteins, synthetic chromogenic substrates (e.g., oNPG, X-gal). nih.gov |

| Key Requirement | The enzyme is highly specific for the D-galactose moiety and the β-anomeric configuration of the glycosidic bond. nih.govresearchgate.net |

The catalytic mechanism of most β-galactosidases (from families GH1, GH2, GH35, and GH42) is a retaining mechanism involving two main steps: galactosylation and degalactosylation. researchgate.net This process proceeds through a covalent glycosyl-enzyme intermediate. nih.gov

Galactosylation : The reaction is initiated by an acid catalyst, typically a glutamic acid residue (Glu461 in E. coli), which protonates the glycosidic oxygen. This facilitates the departure of the aglycone (D-glucose in this case) and allows a nucleophilic residue, another glutamic acid (Glu537 in E. coli), to attack the anomeric carbon of the galactose moiety. nih.govresearchgate.netebi.ac.uk This forms a covalent galactosyl-enzyme intermediate.

Degalactosylation : The acid catalyst (Glu461) now acts as a base, activating a water molecule. This activated water molecule then attacks the anomeric carbon of the enzyme-bound galactose, cleaving the covalent bond and releasing free D-galactose with the same β-stereochemistry as the original substrate. nih.govresearchgate.netebi.ac.uk

Substrate recognition occurs in a deep active site cleft. The enzyme shows high specificity for the galactose portion of the substrate, with the hydroxyl groups at the C2, C3, and C4 positions being particularly important for binding and catalysis. nih.gov The enzyme is more permissive regarding the aglycone part of the substrate. nih.gov For this compound, the D-glucose moiety binds in the "glucose site" or aglycone-binding region of the enzyme. nih.gov The different positioning of the glycosidic bond at the C2 hydroxyl of glucose (compared to C4 in lactose) would necessitate a distinct orientation of the substrate within the active site, which can affect binding affinity and the rate of hydrolysis.

| Catalytic Step | Key Events | Active Site Residues (E. coli example) |

| 1. Binding | The disaccharide enters the active site. The enzyme recognizes the terminal β-D-galactose unit. | - |

| 2. Galactosylation | The glycosidic bond is cleaved, releasing the D-glucose moiety. A covalent intermediate is formed between the galactose unit and the enzyme. | Glu461 (Acid catalyst) donates a proton. Glu537 (Nucleophile) attacks the anomeric carbon of galactose. researchgate.netebi.ac.uk |

| 3. Degalactosylation | A water molecule, activated by the enzyme, attacks the galactosyl-enzyme intermediate. | Glu461 (General base) accepts a proton from water. |

| 4. Product Release | The covalent bond is broken, and D-galactose is released, regenerating the free enzyme. | - |

Catabolism in Microorganisms and Eukaryotic Systems

Following the hydrolysis of this compound into D-glucose and D-galactose, these monosaccharides are funneled into central metabolic pathways for energy production and biosynthesis.

Both D-glucose and D-galactose are excellent carbon sources for a wide array of microorganisms, including bacteria, yeasts, and fungi. semanticscholar.org Once transported into the cell, D-glucose is typically phosphorylated to glucose-6-phosphate and enters glycolysis directly. wikipedia.org D-galactose is also converted into a glycolytic intermediate, but this requires a specific metabolic pathway. The metabolism of these sugars by gut microbiota, for example, results in the production of short-chain fatty acids like acetate, propionate, and butyrate, which are important for host health. rsc.org

The primary route for D-galactose catabolism in most organisms, from bacteria to humans, is the Leloir pathway. wikipedia.orgtaylorandfrancis.com This pathway converts D-galactose into glucose-1-phosphate, which can then be isomerized to glucose-6-phosphate and enter glycolysis. nih.govyoutube.com

The key steps of the Leloir Pathway are:

Phosphorylation : Galactokinase (GALK) phosphorylates α-D-galactose to galactose-1-phosphate, trapping it inside the cell. wikipedia.orgresearchgate.net

UDP-Transfer : Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP moiety from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate. wikipedia.orgnih.gov

Epimerization : UDP-galactose 4-epimerase (GALE) interconverts UDP-galactose and UDP-glucose. This regenerates the UDP-glucose consumed in the previous step, allowing the pathway to continue. wikipedia.orgnih.govnih.gov

In some organisms, particularly filamentous fungi like Aspergillus nidulans, an alternative, reductive D-galactose catabolic pathway exists. nih.govresearchgate.net This pathway becomes relevant when the Leloir pathway is impaired. It involves the reduction of D-galactose to galactitol, followed by oxidation to L-sorbose, which is then phosphorylated and enters the pentose (B10789219) phosphate (B84403) pathway. nih.gov

| Pathway | Organisms | Key Enzymes | Final Product (entering central metabolism) |

| Leloir Pathway | Most prokaryotes and eukaryotes | Galactokinase (GALK), Galactose-1-phosphate uridylyltransferase (GALT), UDP-galactose 4-epimerase (GALE) | Glucose-1-phosphate (→ Glucose-6-Phosphate) wikipedia.orgresearchgate.net |

| Reductive Pathway | Some fungi (e.g., Aspergillus) | Aldose reductase, L-arabitol dehydrogenase, Sorbose kinase | Fructose-6-phosphate / Pentose Phosphate Pathway intermediates nih.govresearchgate.net |

The metabolism of mixed sugars, such as the D-glucose and D-galactose derived from this compound, is tightly regulated. The presence of a preferred carbon source, typically glucose, represses the expression of genes required for the utilization of other carbon sources. nih.gov This phenomenon is known as carbon catabolite repression (CCR). wikipedia.org

When this compound is hydrolyzed, the resulting glucose is metabolized first. During this time, CCR mechanisms prevent the synthesis of the β-galactosidase needed to hydrolyze more of the disaccharide, as well as the enzymes of the Leloir pathway needed to catabolize the galactose. wikipedia.orgresearchgate.net

In E. coli and other Gram-negative bacteria, CCR is mediated by the phosphotransferase system (PTS). When glucose is abundant, the PTS component EIIA is largely unphosphorylated and inhibits adenylate cyclase, leading to low levels of cyclic AMP (cAMP). Without cAMP to form a complex with the Catabolite Activator Protein (CRP), transcription of operons for alternative sugar metabolism (like the lac and gal operons) is not activated. wikipedia.org

In Gram-positive bacteria such as Bacillus subtilis, CCR operates through a cAMP-independent mechanism involving the catabolite control protein A (CcpA). In the presence of glucose, CcpA binds to specific DNA sequences (cre sites) in the promoter regions of catabolic operons, repressing their transcription. wikipedia.org

Once the available glucose is depleted, CCR is lifted, allowing for the expression of the genes necessary to metabolize D-galactose. asm.org This ensures a sequential and efficient utilization of the available carbon sources.

Role in Complex Glycan Degradation (e.g., Human Milk Oligosaccharides)

This compound is a disaccharide that can be found as a structural component within larger, more complex carbohydrates. Its degradation is particularly relevant in the context of the digestion of human milk oligosaccharides (HMOs) by the infant gut microbiota. HMOs are a diverse group of complex sugars that are the third most abundant solid component of human milk, after lactose and lipids. nih.gov They are largely indigestible by the infant's own enzymes and instead serve as a primary nutrient source for specific beneficial bacteria in the gut, most notably species of Bifidobacterium. oup.comoup.com

The breakdown of HMOs is a sophisticated process carried out by a range of specialized bacterial enzymes called glycoside hydrolases (GHs). nih.gov These enzymes work by cleaving the specific glycosidic bonds that link the monosaccharide units together. The ability of gut bacteria, such as Bifidobacterium longum subsp. infantis and Bifidobacterium bifidum, to utilize HMOs is a key factor in establishing a healthy infant gut microbiome. oup.commdpi.com

The enzymatic degradation of HMO structures containing the this compound moiety involves β-galactosidases, which are enzymes that specifically hydrolyze β-galactoside linkages. nih.gov Different bifidobacterial species have developed distinct strategies for HMO degradation; some employ extracellular enzymes to break down these complex glycans on the cell surface, while others import intact HMOs for intracellular digestion. nih.govmdpi.com For instance, B. bifidum is known to utilize extracellular membrane-bound enzymes to hydrolyze HMOs. oup.com

Research has identified several key β-galactosidases from various bifidobacterial species that are involved in the breakdown of different HMO structures. oup.commdpi.com While the β1-3 and β1-4 linkages found in the core structures of HMOs have been extensively studied, the cleavage of the β1-2 linkage, as found in this compound, is also a critical step in the complete utilization of certain HMOs. The presence of specific β-galactosidases capable of hydrolyzing this bond allows bacteria to release galactose and glucose, which can then enter central metabolic pathways like the "bifid shunt" for energy production. dtu.dk

The table below summarizes key enzymes from gut bacteria known to be involved in the degradation of HMOs, highlighting the types of linkages they cleave. This illustrates the specialized enzymatic machinery required for the breakdown of these complex molecules.

| Enzyme Family | Specific Enzyme (Example) | Bacterial Source (Example) | Linkage Specificity | Role in HMO Degradation |

| GH2 | β-galactosidase (BbgIII) | Bifidobacterium bifidum | β1-4 | Hydrolyzes lacto-N-neotetraose (a type 2 HMO) into galactose and lacto-N-triose II. oup.com |

| GH20 | β-N-acetylhexosaminidase (BbhI) | Bifidobacterium bifidum | β1-3 | Hydrolyzes lacto-N-triose II to N-acetylglucosamine and lactose. oup.com |

| GH42 | β1-3 galactosidase | Bifidobacterium longum | β1-3 | Acts on type 1 HMOs to release galactose. nih.gov |

| GH95 | 1,2-α-L-fucosidase | Bifidobacterium longum | α1-2 | Removes fucose residues from fucosylated HMOs like 2'-fucosyllactose. mdpi.com |

| GH136 | Lacto-N-biosidase | Bifidobacterium bifidum | β1-3 | Hydrolyzes lacto-N-tetraose to generate lacto-N-biose and lactose. nih.gov |

This enzymatic capability provides a significant competitive advantage to these bacteria, allowing them to thrive in the infant gut environment. The metabolic end-products of HMO fermentation, such as short-chain fatty acids (SCFAs), contribute to a lower intestinal pH, which helps to inhibit the growth of pathogenic bacteria and plays a role in the maturation of the infant's immune system. oup.com The complete degradation of the diverse structures found in HMOs, including moieties like this compound, is therefore a cornerstone of the symbiotic relationship between the infant and its gut microbiota.

Stability and Degradation Mechanisms of 2 O Beta D Galactopyranosyl D Glucose

Thermal Stability Studies

Thermal analysis of lactose (B1674315) reveals a multi-step degradation process. When lactose monohydrate is heated, the first event is the loss of its crystal water. Further heating leads to more complex reactions, including anomerization (the conversion between its α and β forms), melting, and ultimately, decomposition into various smaller molecules. netzsch.comnih.gov

A thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (FT-IR) provides detailed insights into this process. The study of a lactose monohydrate sample heated from room temperature to 600°C at a rate of 10 K/min identified several distinct stages of mass loss. netzsch.com

Dehydration: The initial mass loss of approximately 5% occurs at around 143°C, corresponding to the release of the single molecule of water of crystallization from the lactose monohydrate structure. netzsch.com

Decomposition: The thermal degradation of the anhydrous lactose begins at an onset temperature of 224°C. netzsch.com This process occurs in two main steps. The first step, peaking at around 301°C, involves a further release of water resulting from decomposition reactions. netzsch.com The second, more significant step of degradation involves the breaking of the lactose ring structure. netzsch.com This results in the release of gaseous products, including carbon dioxide, carbon monoxide, and potentially ethanediol. netzsch.com

Differential Scanning Calorimetry (DSC) studies have corroborated these findings, identifying endothermic peaks corresponding to the loss of water, anomerization, and subsequent melting and decomposition. nih.gov

| Temperature Range (°C) | Event | Mass Loss (%) | Decomposition Products | Source |

|---|---|---|---|---|

| ~143 | Release of crystal water | ~5% | Water | netzsch.com |

| 224 (Onset) | Initial decomposition | 79% (Total) | Water | netzsch.com |

| ~301 | Second decomposition step | Carbon dioxide, Carbon monoxide, Ethanediol | netzsch.com |

Chemical Degradation Pathways

The chemical stability of 2-O-beta-D-galactopyranosyl-D-glucose is highly dependent on the pH of its environment. It undergoes hydrolysis in acidic conditions and a more complex series of reactions, including isomerization and degradation, in alkaline solutions.

Under acidic conditions, particularly when heated, this compound undergoes hydrolysis. osti.gov This reaction involves the cleavage of the β-(1→4) glycosidic bond that links the galactose and glucose units. libretexts.org

C₁₂H₂₂O₁₁ (Lactose) + H₂O ---(H⁺, Heat)--> C₆H₁₂O₆ (D-galactose) + C₆H₁₂O₆ (D-glucose) wikipedia.org

The rate of this hydrolysis is dependent on both temperature and the concentration of the acid. While the reaction is fundamental to the digestion of lactose by the enzyme lactase in biological systems, it can also be induced non-enzymatically under appropriate acidic conditions in food processing. osti.govwikipedia.org Further degradation of the resulting monosaccharides can occur with prolonged heating in acid, leading to the formation of compounds like furfurals. wur.nl

In alkaline environments, this compound undergoes a series of complex reactions. Unlike the straightforward hydrolysis seen in acidic media, alkaline conditions promote isomerization and subsequent degradation pathways. wur.nl

A primary reaction is the isomerization of lactose to its keto-disaccharide isomer, lactulose. wur.nlnih.gov This transformation occurs via a base-catalyzed Lobry de Bruyn-Alberda van Ekenstein rearrangement. Following isomerization, degradation can proceed through mechanisms such as the Nef-Isbell mechanism, which involves the formation of an enediol structure. nih.gov This intermediate can then undergo β-elimination (a "peeling" reaction), which cleaves the glycosidic bond and releases galactose. nih.gov

The remaining glucose moiety and the degradation products can undergo further reactions, leading to the formation of a complex mixture of compounds, including various organic acids, such as lactic acid. publish.csiro.au These reactions can also produce colored high-molecular-weight products, particularly at elevated temperatures, which contribute to browning in dairy products. nih.gov

Key Alkaline Degradation Steps:

Isomerization: Lactose ↔ Lactulose

Enolization: Formation of enediol intermediates.

β-Elimination: Cleavage of the glycosidic bond, releasing galactose.

Rearrangement & Fragmentation: Formation of acidic products, primarily lactic acid.

The rate of degradation of this compound exhibits a distinct dependence on pH. The stability of the molecule is generally greatest in the mildly acidic to neutral pH range.

Acidic pH (below ~5): The rate of degradation increases as the pH decreases due to the acceleration of acid-catalyzed hydrolysis of the glycosidic bond. osti.gov

Neutral to Mildly Acidic pH (~5-7): This range represents the region of maximum stability for lactose. The rate of mutarotation, the interconversion between α- and β-anomers, is at its minimum around pH 5. nih.gov While mutarotation is not a degradation reaction, its rate can influence other reactions like crystallization. nih.gov

Alkaline pH (above ~7): As the pH increases into the alkaline range, the rate of degradation increases significantly. nih.govresearchgate.net This is driven by the base-catalyzed isomerization and subsequent degradation pathways, such as the peeling reaction. nih.govresearchgate.net

This relationship results in a U-shaped curve when plotting the degradation rate constant against pH, with the lowest rate occurring in the vicinity of pH 5. The specific kinetics are complex and can be influenced by temperature, buffer composition, and the presence of other solutes. chemrxiv.org

| pH Range | Primary Degradation Mechanism | Relative Degradation Rate | Source |

|---|---|---|---|

| Strongly Acidic (< 5) | Acid-catalyzed hydrolysis | High and increasing as pH decreases | osti.gov |

| Mildly Acidic to Neutral (5 - 7) | Minimal degradation | Low (Region of maximum stability) | nih.gov |

| Alkaline (> 7) | Isomerization and alkaline degradation (e.g., peeling reaction) | High and increasing as pH increases | nih.govresearchgate.net |

Advanced Analytical Methodologies for Research of 2 O Beta D Galactopyranosyl D Glucose

Chromatographic Techniques for Analysis and Purification

Chromatography is a cornerstone of disaccharide analysis, offering powerful tools for both the separation and purification of 2-O-beta-D-galactopyranosyl-D-glucose from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of disaccharides. For compounds like this compound, which are polar and non-volatile, HPLC provides excellent separation without the need for derivatization. Various HPLC modes can be employed, including normal-phase, reversed-phase, and ion-exchange chromatography.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a common HPLC mode for carbohydrate analysis. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of aqueous solvent. This allows for the retention and separation of polar analytes like disaccharides.

Key Parameters for HPLC Analysis of Disaccharides:

| Parameter | Typical Conditions |

| Stationary Phase | Amide- or amino-bonded silica (B1680970) |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) |

The choice of detector is critical. Refractive index detection is a universal method for carbohydrates, but it is sensitive to temperature and pressure fluctuations and cannot be used with gradient elution. masonaco.org ELSD is more sensitive than RI and is compatible with gradient elution, making it a popular choice for carbohydrate analysis. Mass spectrometry offers the highest sensitivity and specificity, providing molecular weight and structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, disaccharides like this compound are non-volatile due to their numerous hydroxyl groups. Therefore, a crucial prerequisite for GC-MS analysis is chemical derivatization to increase their volatility. masonaco.orgrestek.com

Common derivatization methods for carbohydrates include:

Trimethylsilylation: This is a popular method where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. masonaco.org

Acetylation: This involves the conversion of hydroxyl groups to acetate esters.

Oximation followed by silylation or acetylation: This two-step process can reduce the number of isomers and simplify the resulting chromatogram. restek.com

The derivatized sugar is then introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for identification. researchgate.net

Typical GC-MS Parameters for Derivatized Disaccharides:

| Parameter | Typical Conditions |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) |

| Column | Fused silica capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Ionization Mode | Electron Ionization (EI) |

A challenge in the GC-MS analysis of sugars is the potential for the formation of multiple anomeric forms (α and β) and ring structures (pyranose and furanose), which can result in multiple peaks for a single sugar. masonaco.org Careful optimization of the derivatization and chromatographic conditions is therefore essential.

Supercritical Fluid Chromatography (SFC) for Isomer Separation

Supercritical Fluid Chromatography (SFC) is a separation technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.comresearchgate.net SFC is particularly well-suited for the separation of isomers, including the regioisomers and stereoisomers of disaccharides, which can be challenging to resolve by HPLC. nih.gov

The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to HPLC. researchgate.net By using chiral stationary phases, SFC can be a powerful tool for the separation of enantiomers. selvita.com Modifiers such as methanol or ethanol (B145695) are often added to the carbon dioxide mobile phase to increase its solvating power and improve the separation of polar compounds like sugars. shimadzu.com

Advantages of SFC for Disaccharide Isomer Separation:

High Resolution: Capable of separating closely related isomers. nih.gov

Speed: Faster analysis times compared to HPLC. researchgate.net

Green Chemistry: The use of carbon dioxide as the primary mobile phase reduces the consumption of organic solvents. researchgate.netselvita.com

Electrophoretic Methods

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. nih.govacs.org While native disaccharides like this compound are neutral, they can be analyzed by CE after derivatization with a charged tag or by forming complexes with charged species like borate ions.

Fluorophore-assisted carbohydrate electrophoresis (FACE) is a common approach where the reducing end of the disaccharide is labeled with a fluorescent tag. This not only imparts a charge for electrophoretic separation but also enables highly sensitive detection by laser-induced fluorescence (LIF). acs.orgnih.gov

Key Features of Capillary Electrophoresis for Disaccharide Analysis:

| Feature | Description |

| High Efficiency | Capable of achieving a large number of theoretical plates, leading to excellent resolution. |

| Small Sample Volume | Requires only nanoliter volumes of sample. |

| Versatility | Can be adapted to separate a wide range of carbohydrates, including isomers. acs.org |

Spectrophotometric Assays

Spectrophotometric assays are often used for the quantification of total or reducing sugars. These methods are typically based on colorimetric reactions where the intensity of the resulting color is proportional to the concentration of the sugar. core.ac.uktandfonline.com

One common method involves the reaction of reducing sugars with an oxidizing agent in the presence of a chromogen. core.ac.uk For instance, the reaction of carbohydrates with anthrone in concentrated sulfuric acid produces colored furfural compounds that can be measured spectrophotometrically. core.ac.uk Another approach is based on the oxidation of sugars with an oxidant, followed by the reaction of the excess oxidant with a reagent to produce a colored product. tandfonline.com

Enzymatic assays can also be coupled with spectrophotometry for more specific quantification. For example, an enzyme specific for the hydrolysis of this compound could be used to release glucose, which can then be quantified using a glucose oxidase-peroxidase coupled assay. nih.gov In this type of assay, glucose oxidase catalyzes the oxidation of glucose to produce hydrogen peroxide, which is then used by horseradish peroxidase to oxidize a chromogenic substrate, leading to a colored product that can be measured. nih.gov

Purity Assessment and Quality Control in Research Samples

Ensuring the purity of this compound research samples is critical for the validity and reproducibility of experimental results. nih.gov A combination of the analytical techniques described above is often employed for purity assessment and quality control.

High-performance liquid chromatography is a primary tool for assessing the purity of a disaccharide sample. A pure sample should ideally show a single, symmetrical peak under various HPLC conditions. The presence of additional peaks may indicate the presence of impurities such as monosaccharides, other disaccharide isomers, or residual solvents.

Mass spectrometry is used to confirm the molecular weight of the compound, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and is a powerful tool for confirming the identity and purity of the disaccharide.

Summary of Techniques for Purity Assessment:

| Technique | Information Provided |

| HPLC | Detection of impurities and quantification of purity. |

| MS | Confirmation of molecular weight. |

| NMR | Structural confirmation and detection of structural isomers. |

The quality control of oligosaccharides also involves ensuring the consistency between different batches of the synthesized or purified compound. nih.gov This is crucial for long-term research projects and for comparing results across different studies.

Emerging Research Areas and Future Directions in 2 O Beta D Galactopyranosyl D Glucose Studies

Integrated Omics Approaches in Glycosylation Research

Integrated omics, which combines data from various high-throughput technologies like genomics, transcriptomics, proteomics, and metabolomics, offers a systems-level perspective on biological processes. nih.gov In glycoscience, this approach is crucial for understanding the complex, non-template-driven synthesis of glycans and their functional implications. nih.gov By correlating changes across different molecular levels, researchers can decipher the regulatory networks governing the biosynthesis and function of specific glycan structures, including 2-O-beta-D-galactopyranosyl-D-glucose.

An example of this approach can be seen in studies of other glycosylated compounds, such as 2-O-β-D-glucopyranosyl-L-ascorbic acid (AA-2βG), a stable, natural derivative of L-ascorbic acid. mdpi.comnih.govresearchgate.net Integrated metabolomic and transcriptomic analyses in Lycium barbarum (wolfberry) were used to investigate the biosynthesis of AA-2βG. mdpi.comnih.govresearchgate.net This research identified candidate UDP-glycosyltransferases (UGTs) and β-glucosidases (BGLUs) potentially involved in the final glycosylation step, suggesting that this enzymatic conversion is a key determinant of AA-2βG accumulation. nih.gov Similarly, glycoproteomics, an approach that analyzes protein glycosylation, has been used to study the effects of compounds like 2-Deoxy-D-glucose (2DG) on cancer cells. mdpi.comnih.gov These studies reveal broad changes in the N-glycoproteome, particularly affecting high-mannose type glycans, and provide insights into the molecular pathways disrupted by altered glycosylation. mdpi.comnih.gov

These examples highlight the potential of applying integrated omics to elucidate the metabolic pathways, regulatory genes, and functional roles associated with this compound. Future studies could use these methods to identify the specific enzymes responsible for its synthesis and degradation, understand its distribution in different tissues and organisms, and uncover its interactions within larger biological networks.

Table 1: Integrated Omics Approaches in Glycoscience

| Omics Field | Description | Application in Glycosylation Research |

|---|---|---|

| Glycomics | Comprehensive analysis of the entire set of glycans (the glycome) in a cell or organism. | Identifies and quantifies glycan structures, enabling the characterization of glycan profiles in various biological states. nih.gov |

| Glycoproteomics | Site-specific analysis of protein glycosylation, identifying the glycans attached to specific amino acid residues on proteins. | Links specific glycan structures to proteins and their functions, revealing how glycosylation modulates protein activity and signaling. mdpi.comnih.gov |

| Transcriptomics | Study of the complete set of RNA transcripts produced by an organism under specific conditions. | Identifies the expression levels of glycosylation-related genes, such as glycosyltransferases and glycosidases, to understand regulatory networks. nih.govfrontiersin.org |

| Metabolomics | Large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms. | Elucidates the metabolic pathways involved in the synthesis of nucleotide sugars and other precursors for glycosylation. nih.gov |

Computational Glycoscience and In Silico Modeling

Computational glycoscience has become an indispensable tool for exploring the structural and dynamic properties of carbohydrates, which are notoriously challenging to study experimentally due to their flexibility. acs.orgmaynoothuniversity.ie In silico modeling, particularly molecular dynamics (MD) simulations, allows researchers to investigate the conformational preferences, dynamics, and interactions of disaccharides like this compound at an atomic level. oup.comnih.gov

These computational approaches are vital for interpreting experimental data from techniques like NMR spectroscopy. rsc.org By comparing simulation results with experimental data, researchers can validate the force fields used in the models and gain a more accurate picture of the disaccharide's behavior in solution. nih.govrsc.org Future in silico studies on this compound can be expected to map its conformational energy landscape, predict its interactions with proteins such as lectins and enzymes, and guide the design of glycomimetics or inhibitors.

Table 2: Computational Methods in Disaccharide Research

| Method | Description | Application to Disaccharides |

|---|---|---|

| Molecular Dynamics (MD) Simulations | A computational method that simulates the physical movements of atoms and molecules over time. | Explores conformational space, flexibility of glycosidic linkages, and interactions with solvent molecules. oup.comnih.gov |

| Quantum Mechanics (QM) | Methods based on the principles of quantum physics to calculate the electronic structure and energy of molecules. | Provides highly accurate energy calculations for specific conformations and helps in parameterizing force fields. maynoothuniversity.ie |

| Molecular Docking | A modeling technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Predicts how disaccharides bind to the active sites of proteins, such as enzymes or lectins. nih.gov |

| Free Energy Calculations | Computational techniques used to determine the free energy differences between different molecular states (e.g., conformations). | Quantifies the relative stability of different conformers and calculates binding affinities to protein receptors. nih.gov |

Development of Novel Research Tools and Biochemical Reagents

Advancements in the study of this compound and other glycans are intrinsically linked to the development of new and improved research tools and reagents. nih.gov These tools are essential for the detection, isolation, structural characterization, and functional analysis of specific carbohydrate structures.

A cornerstone of glycan analysis is mass spectrometry (MS), which offers high sensitivity and specificity for determining the composition and structure of complex carbohydrates. sym-bio.com Coupled with separation techniques like liquid chromatography (LC), MS-based approaches are central to both glycomics and glycoproteomics. nih.gov Another critical set of tools includes glycan-binding proteins, such as lectins and antibodies. These can be used in various applications, including Western blotting, immunostaining, flow cytometry, and microarrays, to detect the presence of specific glycan epitopes on cells and in tissues. nih.govyoutube.com

Beyond analytical tools, the chemical synthesis of specific oligosaccharides and their analogs is a major area of development. biosynth.comevitachem.com The ability to synthesize pure this compound provides a reference standard for analytical studies. biosynth.com Furthermore, the synthesis of modified analogs, such as those containing fluorine or selenium, creates valuable probes for biophysical studies, like NMR spectroscopy, to investigate carbohydrate-protein interactions. rsc.org The synthesis of analogs where the glycosidic oxygen is replaced, for instance with a difluoromethylene (CF2) group, can produce non-hydrolyzable mimics of the natural O-glycoside, which are useful for studying the biological roles of these linkages without interference from enzymatic cleavage. nih.gov These synthetic efforts provide a growing toolbox of reagents to probe the function of specific disaccharides in complex biological systems.

Table 3: Tools and Reagents for Glycosylation Studies

| Tool/Reagent | Category | Function |

|---|---|---|

| Mass Spectrometry (MS) | Analytical Tool | Provides detailed structural information, including composition, sequence, and linkage of glycans. sym-bio.com |

| Lectins & Antibodies | Biochemical Reagent | Bind to specific glycan structures for detection and isolation in techniques like blotting, microscopy, and microarrays. nih.gov |

| Glycan Microarrays | Analytical Platform | High-throughput platform for screening the binding specificities of lectins, antibodies, and other glycan-binding proteins. frontiersin.org |

| Synthetic Oligosaccharides | Biochemical Reagent | Serve as analytical standards and probes for studying interactions with proteins. biosynth.comevitachem.com |

| Glycan Analogs (e.g., Fluoro-sugars) | Research Tool | Act as chemical probes in biophysical studies (e.g., NMR) and as potential metabolic inhibitors or therapeutic agents. rsc.org |

| Glycosyltransferase Enzymes | Biochemical Reagent | Used in the enzymatic synthesis of specific glycan structures for research purposes. nih.gov |

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of 2-O-β-D-galactopyranosyl-D-glucose be experimentally confirmed?

- Methodology :

- NMR Spectroscopy : Use 1D -NMR and -NMR to identify anomeric protons (δ 4.5–5.5 ppm for β-linkages) and coupling constants ( for β-configuration). 2D techniques (COSY, HSQC, HMBC) map inter-residue correlations to confirm the 2-O-glycosidic bond .

- X-ray Crystallography : Resolve the crystal structure to unambiguously determine stereochemistry and glycosidic bond orientation. Similar disaccharides (e.g., lactose in ) are validated using this method .

- Optical Rotation : Compare observed specific rotation () with literature values for β-linked galactosyl-glucose derivatives (e.g., β-lactose: ) to infer configuration .

Q. What synthetic routes are available for preparing 2-O-β-D-galactopyranosyl-D-glucose?

- Methodology :

- Regioselective Glycosylation : Activate galactose donors (e.g., trichloroacetimidates or thioglycosides) with promoters like BF-EtO. Protect glucose at the 2-OH position using benzyl or acetyl groups to direct β-linkage formation. Example: describes similar strategies for 1→4 linkages using acetylated donors .

- Enzymatic Synthesis : Use β-galactosidases or glycosyltransferases to catalyze bond formation. For instance, immobilized β-galactosidase from Bacillus circulans synthesizes β-(1→3)-linked disaccharides (analogous methods may apply to 1→2 linkages) .